molecular formula C10H14F6N2O4 B15231909 2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)

2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)

Katalognummer: B15231909
Molekulargewicht: 340.22 g/mol
InChI-Schlüssel: UJBWUXIXNDMRGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) is a chemical compound known for its unique bicyclic structure and its applications in various scientific fields. This compound is particularly noted for its role as a glucagon-like peptide-1 receptor (GLP-1R) modulator, making it significant in the treatment of type 2 diabetes and other metabolic diseases .

Vorbereitungsmethoden

The synthesis of 2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) involves several steps. The primary synthetic route includes the formation of the bicyclic core followed by the introduction of the trifluoroacetate groups. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency .

Analyse Chemischer Reaktionen

2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) involves its interaction with the GLP-1 receptor. By modulating this receptor, the compound stimulates insulin secretion, inhibits glucagon secretion, reduces appetite, and slows gastric emptying. These effects are mediated through specific molecular pathways involving the activation of the GLP-1 receptor in various tissues, including the pancreas, heart, kidneys, and immune system .

Vergleich Mit ähnlichen Verbindungen

2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) can be compared with other similar compounds such as:

This compound’s unique structure and functional properties make it a valuable tool in various scientific and industrial applications.

Eigenschaften

Molekularformel

C10H14F6N2O4

Molekulargewicht

340.22 g/mol

IUPAC-Name

2,5-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H12N2.2C2HF3O2/c1-2-6-5(1)7-3-4-8-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7)

InChI-Schlüssel

UJBWUXIXNDMRGF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C1NCCN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.